2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid
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Overview
Description
2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an aminoethylthio group, and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Aminoethylthio Intermediate: This step involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromoacetate under basic conditions to form the aminoethylthio intermediate.
Coupling with Nicotinic Acid: The intermediate is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Oxidation: The final step involves the oxidation of the intermediate to form the desired 2-oxo compound using an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the nitro group if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its unique functional groups.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the nicotinic acid moiety may interact with biological targets through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)benzoic acid: Similar structure but with a benzoic acid moiety instead of nicotinic acid.
2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridine: Similar structure but with a pyridine ring instead of nicotinic acid.
Uniqueness
2-((2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)nicotinic acid is unique due to the combination of its trifluoromethyl group, aminoethylthio linkage, and nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3S/c16-15(17,18)9-3-1-4-10(7-9)20-12(21)8-24-13-11(14(22)23)5-2-6-19-13/h1-7H,8H2,(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAURVJDXYONPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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